Cas no 1641033-74-0 ((2R)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol)

(2R)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a pyrazole moiety. Its stereospecific (R)-configuration makes it valuable as a building block in asymmetric synthesis and pharmaceutical applications. The compound’s structure combines a primary amine and a hydroxyl group, enabling versatile functionalization for the development of biologically active molecules or ligands in catalysis. The 1-methylpyrazole group enhances stability and influences electronic properties, making it useful in medicinal chemistry for targeting specific receptors or enzymes. High enantiomeric purity ensures reproducibility in research and industrial processes. This compound is typically employed in peptidomimetics, small-molecule drug discovery, and as a chiral auxiliary in organic synthesis.
(2R)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol structure
1641033-74-0 structure
Product name:(2R)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
CAS No:1641033-74-0
MF:C6H11N3O
MW:141.171040773392
CID:6326003
PubChem ID:96637096

(2R)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
    • (R)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
    • 1641033-74-0
    • EN300-1829989
    • Inchi: 1S/C6H11N3O/c1-9-3-2-6(8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3/t5-/m0/s1
    • InChI Key: VCPRZYKEIPMTGJ-YFKPBYRVSA-N
    • SMILES: OC[C@@H](C1C=CN(C)N=1)N

Computed Properties

  • Exact Mass: 141.090211983g/mol
  • Monoisotopic Mass: 141.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.1Ų
  • XLogP3: -1.5

(2R)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1829989-0.05g
(2R)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1641033-74-0
0.05g
$1549.0 2023-09-19
Enamine
EN300-1829989-2.5g
(2R)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1641033-74-0
2.5g
$3611.0 2023-09-19
Enamine
EN300-1829989-10g
(2R)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1641033-74-0
10g
$7927.0 2023-09-19
Enamine
EN300-1829989-0.25g
(2R)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1641033-74-0
0.25g
$1696.0 2023-09-19
Enamine
EN300-1829989-0.5g
(2R)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1641033-74-0
0.5g
$1770.0 2023-09-19
Enamine
EN300-1829989-1.0g
(2R)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1641033-74-0
1g
$1844.0 2023-06-02
Enamine
EN300-1829989-10.0g
(2R)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1641033-74-0
10g
$7927.0 2023-06-02
Enamine
EN300-1829989-1g
(2R)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1641033-74-0
1g
$1844.0 2023-09-19
Enamine
EN300-1829989-5.0g
(2R)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1641033-74-0
5g
$5345.0 2023-06-02
Enamine
EN300-1829989-0.1g
(2R)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1641033-74-0
0.1g
$1623.0 2023-09-19

Additional information on (2R)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Comprehensive Overview of (2R)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (CAS No. 1641033-74-0)

(2R)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, with the CAS number 1641033-74-0, is a chiral amino alcohol derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique 1-methyl-1H-pyrazole moiety, which is increasingly studied for its role in modulating biological activity. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of small molecule inhibitors and enzyme modulators. The stereochemistry at the 2-position (R-configuration) is critical for its bioactivity, making it a valuable building block in asymmetric synthesis.

In recent years, the demand for chiral intermediates like (2R)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol has surged due to their utility in designing targeted therapies. The compound’s pyrazole ring is a hotspot for medicinal chemists, as it often enhances binding affinity to proteins and improves metabolic stability. This aligns with current trends in precision medicine, where researchers seek compounds with high selectivity and minimal off-target effects. Additionally, its amino alcohol functionality allows for further derivatization, enabling the creation of libraries for high-throughput screening (HTS).

The synthesis of CAS 1641033-74-0 typically involves asymmetric hydrogenation or enzymatic resolution, methods that are widely discussed in green chemistry circles. With sustainability being a major focus in the chemical industry, optimizing these processes to reduce waste and energy consumption is a key research area. The compound’s solubility and stability under physiological conditions are also frequently studied, as these properties directly impact its suitability for in vivo applications.

From a commercial perspective, (2R)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is often listed by suppliers specializing in pharmaceutical intermediates and custom synthesis. Its pricing and availability are influenced by factors such as scale-up challenges and regulatory compliance, which are common concerns for buyers. Analysts note growing interest in this compound from biotech startups and academic labs, particularly those working on kinase inhibitors or GPCR-targeted drugs.

In summary, 1641033-74-0 represents a versatile scaffold with broad applicability in modern drug development. Its combination of a chiral center and heterocyclic structure makes it a compelling subject for both synthetic and mechanistic studies. As the pharmaceutical industry continues to prioritize molecular diversity and efficient synthesis, compounds like this will remain at the forefront of innovation.

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